Isooctyl acrylate

説明

Contextualization within Acrylate Chemistry Studies

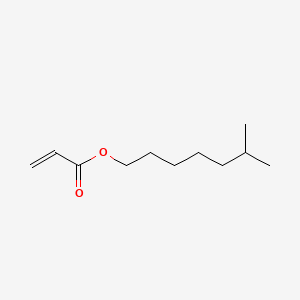

Acrylate chemistry forms a cornerstone of polymer science, with acrylate esters being a broad class of monomers widely used in the synthesis of acrylic polymers. These monomers, derived from acrylic acid, share a common vinyl group (CH₂=CH–) attached to a carbonyl group, which readily participates in free-radical polymerization smolecule.comtaylorandfrancis.com. Isooctyl acrylate, specifically, is an ester formed from acrylic acid and isooctanol, a branched eight-carbon alcohol businessresearchinsights.com. This branched alkyl chain distinguishes it from linear acrylates like n-octyl acrylate, influencing the resulting polymer's physical properties, such as its glass transition temperature (Tg) and flexibility .

The synthesis of this compound typically involves the esterification of acrylic acid with isooctanol, often catalyzed by an acid . Alternatively, ester exchange methods can be employed in industrial settings . As a monofunctional monomer, IOA is particularly useful as a reactive diluent in polymerization processes, facilitating easier processing and control over polymer chain architecture smolecule.combusinessresearchinsights.com. Its chemical structure, C₁₁H₂₀O₂, with a molecular weight of approximately 184.28 g/mol , is key to its performance in various polymer systems smolecule.combiocompare.combiosynth.com.

Significance in Polymer Science and Materials Research

The significance of this compound in polymer science lies in the desirable properties it confers upon polymeric materials. Its incorporation into polymer chains typically results in enhanced flexibility, improved adhesion, good water resistance, low shrinkage during polymerization, and excellent weatherability businessresearchinsights.com. These attributes make polymers derived from IOA highly suitable for applications demanding durability and performance under various environmental conditions.

IOA is a key component in the production of acrylic polymers, which find extensive use across multiple industries. Its contribution to improved flexibility and adhesion is particularly valued in coatings and adhesives archivemarketresearch.com. For instance, this compound-based adhesives have demonstrated superior flexibility and adhesion at low temperatures compared to those made with n-octyl acrylate . Furthermore, its use extends to inks, where it enhances gloss and durability, and to textiles and sealants, where its water resistance and flexibility are beneficial businessresearchinsights.comarchivemarketresearch.comontosight.ai. Research also explores its application in biomedical fields, leveraging its biocompatibility for tissue adhesives and contact lens formulations smolecule.com.

The properties of polymers incorporating this compound can be further tailored through copolymerization. For example, triblock copolymers such as poly(methyl methacrylate)-b-poly(this compound)-b-poly(methyl methacrylate) (PMMA-b-PIOA-b-PMMA) have been synthesized. While these block copolymers exhibit phase separation, their ultimate mechanical properties, such as tensile strength and elongation, have been noted as relatively poor compared to traditional thermoplastic elastomers, often attributed to factors like block miscibility or sample preparation umons.ac.be.

Table 1: Key Properties of this compound and Related Monomers

| Monomer | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties Imparted (General) | Comparative Notes |

| This compound | C₁₁H₂₀O₂ | ~184.28 | Flexibility, Adhesion, Water Resistance, Low Shrinkage, Weatherability, Low Tg | Polymers outperform n-octyl acrylate in flexibility and adhesion at low temperatures . |

| n-Octyl Acrylate | C₁₁H₂₀O₂ | ~184.28 | Flexibility, Adhesion, Water Resistance | Similar solubility to IOA . |

| 2-Ethylhexyl Acrylate | C₁₁H₂₀O₂ | ~184.28 | Flexibility, Adhesion, Water Resistance | Preferred in medical adhesives for balance of strength and biocompatibility . |

Table 2: this compound Market Segmentation by Application (Estimated Value)

| Application | Estimated Annual Consumption Value (USD Million) |

| Acrylic Polymers | 500 |

| Inks | 200 |

| Others | 100 |

| Total | 800 |

Source: archivemarketresearch.com

Table 3: Mechanical Properties of PMMA-b-PIOA-b-PMMA Triblock Copolymers

| PMMA Block MW | PIOA Block MW | Ultimate Tensile Strength (MPa) | Elongation at Break (%) |

| 3500 | 100,000 | < 10 | < 500 |

| 50,000 | 300,000 | < 10 | < 500 |

Source: umons.ac.be Note: These copolymers are described as having poor ultimate mechanical properties.

Overview of Current Research Trajectories for this compound

Current academic research involving this compound is largely driven by the demand for high-performance, sustainable, and specialized materials. Key research trajectories include:

Development of Eco-Friendly and Sustainable Products: There is a growing focus on developing bio-based this compound derived from renewable resources to meet environmental regulations and consumer demand for sustainable materials reportprime.com. Research also aims to create lower-VOC (Volatile Organic Compound) formulations utilizing IOA archivemarketresearch.com.

Enhancement of Polymer Performance: Ongoing research seeks to further improve the performance characteristics of IOA-based polymers, such as enhanced durability, UV resistance, and water resistance archivemarketresearch.com. This includes investigating novel polymerization techniques and copolymer compositions to achieve specific material properties.

Exploration of Novel Applications: Researchers are continuously exploring new applications for this compound, particularly in areas like biomedical engineering, advanced coatings, and functional materials. For instance, its use in magnetoelastic CO₂ sensors and as a component in biodegradable polymers for drug delivery and tissue engineering is being investigated smolecule.comchemicalbook.comontosight.ai.

Comparative Material Studies: Research continues to compare the performance of this compound-based materials with those derived from other acrylate monomers, such as n-octyl acrylate and 2-ethylhexyl acrylate, to identify optimal monomer choices for specific applications .

The market for this compound is projected to grow, driven by its utility in paints, coatings, adhesives, and inks, with increasing emphasis on innovation and the development of advanced material solutions businessresearchinsights.comarchivemarketresearch.comreportprime.combusinessresearchinsights.com.

Compound Name List:

this compound (IOA)

Acrylic Acid

Isooctanol

Methyl Acrylate

n-Octyl Acrylate

2-Ethylhexyl Acrylate

Acrylate Polymers

Poly(this compound) (PIOA)

Poly(methyl methacrylate) (PMMA)

Cinnamoyloxyethyl methacrylate (CEMA)

Acrylamine

L-Aspartic Acid

2-Propenoic acid, isooctyl ester

2-Propenoic acid, polymer with isooctyl 2-propenoate

特性

IUPAC Name |

6-methylheptyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-4-11(12)13-9-7-5-6-8-10(2)3/h4,10H,1,5-9H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXPPIEDUBFUSEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Record name | ISOOCTYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1743 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274047 | |

| Record name | 6-Methylheptyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [CHEMINFO], COLOURLESS LIQUID. | |

| Record name | 2-Propenoic acid, isooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isooctyl acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7846 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOOCTYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1743 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

196.8 °C | |

| Record name | ISOOCTYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1743 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

91 °C, 91 °C c.c. | |

| Record name | Isooctyl acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7846 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOOCTYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1743 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 23 °C: 0.001 (very poor) | |

| Record name | ISOOCTYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1743 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.9 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01 | |

| Record name | ISOOCTYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1743 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 6.4 | |

| Record name | ISOOCTYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1743 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.15 [mmHg], Vapor pressure, Pa at 25 °C: 133.3 | |

| Record name | Isooctyl acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7846 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOOCTYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1743 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

29590-42-9, 54774-91-3 | |

| Record name | Isooctyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029590429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, isooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Methylheptyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isooctyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.174 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOOCTYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GU1V16S82F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOOCTYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1743 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis and Reaction Mechanisms of Isooctyl Acrylate

Established Synthetic Protocols for Isooctyl Acrylate Production

The most prevalent and economically viable method for synthesizing this compound is the direct esterification of acrylic acid with an isomer of octanol, typically 2-ethylhexanol. smolecule.comvulcanchem.com This reaction combines the carboxylic acid and the alcohol in the presence of a catalyst to form the ester and water as a byproduct. To prevent the premature polymerization of the acrylate monomer, a polymerization inhibitor is typically added to the reaction mixture. smolecule.comgoogle.com

The fundamental reaction for the synthesis of this compound involves the condensation of acrylic acid (C₃H₄O₂) and isooctyl alcohol (C₈H₁₈O). vulcanchem.com The process is a reversible reaction, and to drive the equilibrium towards the formation of the this compound product, the water generated during the reaction is continuously removed, often through azeotropic distillation. atamanchemicals.com

A patented industrial method details a stepwise approach to the reaction under controlled temperature and vacuum conditions to achieve a high esterification efficiency of 98%. vulcanchem.comgoogle.com The process begins by charging the reactor with acrylic acid, isooctanol, a catalyst, and a polymerization inhibitor. google.com The reaction then proceeds through several stages at progressively increasing temperatures and vacuum levels to facilitate the removal of water and drive the reaction to completion. google.com

Table 1: Stepwise Reaction Conditions for this compound Synthesis

| Stage | Temperature (°C) | Pressure (kPa) | Duration (hours) |

|---|---|---|---|

| 1 | 88.0 - 92.0 | -38.0 to -43.0 | 0.8 - 1.2 |

| 2 | 95.0 - 97.5 | -53.0 to -58.0 | 0.8 - 1.2 |

| 3 | 103.0 - 107.0 | -70.0 to -72.5 | 0.8 - 1.2 |

| 4 | 110.0 - 115.0 | -77.5 to -82.5 | 2.0 - 3.0 |

This data is based on a patented preparation process designed to optimize esterification efficiency. vulcanchem.comgoogle.com

The choice of catalyst is crucial for the esterification process, as it accelerates the reaction rate. Both homogeneous and heterogeneous catalysts are employed in industrial settings. researchgate.net

Strong acids are widely used as homogeneous catalysts for the synthesis of this compound. researchgate.net Common examples include sulfuric acid and p-toluenesulfonic acid (p-TSA). smolecule.compatsnap.com These catalysts function by protonating the carbonyl oxygen of the acrylic acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the isooctyl alcohol. researchgate.net

Sulfuric Acid (H₂SO₄) : It is a conventional and effective catalyst for esterification. researchgate.net However, its use can present challenges such as equipment corrosion and difficulties in separation from the final product. researchgate.net

p-Toluenesulfonic Acid (p-TSA) : This is a strong, organic-soluble acid that is often preferred because it is solid, non-corrosive, and can be handled more easily than mineral acids like sulfuric acid. atamanchemicals.compreprints.org It is widely used as a catalyst in the synthesis of esters and other organic compounds. atamanchemicals.com

Heterogeneous catalysts, particularly acidic ion-exchange resins, offer a more environmentally friendly alternative to homogeneous acid catalysts. researchgate.netresearchgate.net These resins are solid polymers with acidic functional groups, such as sulfonic acid groups, that can catalyze the esterification reaction. googleapis.com

The primary advantages of using ion-exchange resins include ease of separation from the reaction mixture, reduced corrosion, and the potential for catalyst recycling. researchgate.net Strong acid cation exchange resins, such as those based on sulfonated styrene-divinylbenzene copolymers, are effective for this purpose. dupont.com For instance, AMBERLYST™ 15 is a strongly acidic ion exchange resin cited for use in the synthesis of 2-octyl acrylate. justia.com Research on the esterification of acrylic acid with 2-ethylhexanol has shown that macroporous resins like DIAION™ PK208 exhibit high activity and yield due to their favorable ion exchange capacity and cross-linking, which allows for better penetration of the reactants. researchgate.net

Table 2: Comparison of Catalytic Systems

| Catalyst Type | Examples | Phase | Advantages | Disadvantages |

|---|---|---|---|---|

| Homogeneous Acid | Sulfuric Acid, p-Toluenesulfonic Acid | Liquid | High reaction rates | Corrosive, difficult to separate from product researchgate.net |

| Heterogeneous (Ion-Exchange Resin) | AMBERLYST™ 15, DIAION™ PK208 | Solid | Easily separated, reusable, less corrosive researchgate.net | Potentially lower reaction rates than homogeneous catalysts |

To maximize the yield and purity of this compound while minimizing side reactions, the reaction conditions must be carefully controlled and optimized.

The molar ratio of acrylic acid to isooctyl alcohol is a critical parameter in the synthesis process. The esterification is a reversible reaction, and using an excess of one reactant can shift the equilibrium to favor product formation. In the synthesis of similar esters, an excess of the alcohol is often used. For the related compound isooctyl methacrylate, optimization studies suggest an acid-to-alcohol molar ratio ranging from 1:1.2 to 1:1.5. For 2-octyl acrylate synthesis, a broad range of reactant ratios from 10:1 to 1:10 has been described, indicating that the optimal ratio can be highly dependent on the specific process, catalyst, and reaction conditions. googleapis.com Using an excess of the alcohol can help to maximize the conversion of the more valuable acrylic acid.

Optimization of Reaction Conditions in this compound Synthesis

Temperature Control

One patented method illustrates a multi-stage process where both temperature and vacuum pressure are carefully adjusted to maximize efficiency. google.comvulcanchem.com

Table 1: Stepwise Temperature and Pressure Control in this compound Synthesis google.comvulcanchem.com

| Stage | Temperature (°C) | Vacuum Pressure (kPa) | Duration (hours) |

| 1 | 88.0 - 92.0 | -38.0 to -43.0 | 0.8 - 1.2 |

| 2 | 95.0 - 97.5 | -53.0 to -58.0 | 0.8 - 1.2 |

| 3 | 103.0 - 107.0 | -70.0 to -72.5 | 0.8 - 1.2 |

| 4 | 110.0 - 115.0 | -77.5 to -82.5 | 2.0 - 3.0 |

This controlled, incremental increase in temperature and vacuum helps to efficiently remove water, a byproduct of the reaction, driving the equilibrium towards the formation of the this compound product. vulcanchem.com

Catalyst Concentration

The esterification reaction is typically accelerated by an acid catalyst. Common catalysts include sulfuric acid, p-toluenesulfonic acid, and acidic ion-exchange resins like Amberlite™ 120 IR (H⁺). vulcanchem.commdpi.com The concentration of the catalyst is a key variable that must be optimized.

Higher catalyst concentrations can significantly speed up the esterification reaction. However, an excessive concentration may also promote an increase in side reactions. The optimal catalyst concentration balances reaction speed with selectivity to maximize the yield of the desired product. Studies on similar acrylate ester syntheses have explored catalyst loadings ranging from 0.1% to 10% by weight relative to the reactants. mdpi.comgoogle.com For instance, in the synthesis of isooctyl methacrylate, a process similar to that of this compound, catalyst concentrations are typically in the range of 1–5 wt%. In the synthesis of trimethylolpropane triacrylate, a catalyst loading of 10% w/w was found to be optimal under specific conditions. mdpi.com

Table 2: Catalyst Concentration Effects in Acrylate Synthesis

| Catalyst Concentration | Effect on Esterification Rate | Potential for Side Reactions |

| Low | Slower | Lower |

| Optimal | Maximized for efficiency | Balanced/Minimized |

| High | Accelerated | Increased |

Impurity Control and Inhibitor Use in this compound Synthesis

Maintaining the purity of the final product requires careful management of potential impurities and the prevention of premature polymerization during synthesis and purification.

Acrylate monomers like this compound are susceptible to premature and spontaneous polymerization, especially at the elevated temperatures used during synthesis and distillation. smolecule.comresearchgate.net To prevent this, polymerization inhibitors are added. google.comsmolecule.com Hydroquinone and its derivative, the monomethyl ether of hydroquinone (MEHQ), are standard stabilizers used for this purpose. barentz-na.comcleanscience.co.inatamanchemicals.com

These compounds function as radical scavengers, interrupting the chain-reaction mechanism of free-radical polymerization. researchgate.net The effectiveness of MEHQ as an inhibitor is significantly enhanced by the presence of dissolved oxygen. researchgate.netresearchgate.netacs.org Under process conditions, MEHQ and oxygen work synergistically to scavenge initiating radicals, thus stabilizing the monomer. researchgate.netacs.org Inhibitors are typically added at the beginning of the esterification reaction and may also be introduced during purification steps, such as distillation, to ensure the stability of the final product during storage. google.com

Side reactions can reduce the yield and purity of this compound. These reactions can be triggered by suboptimal conditions, such as poorly controlled temperatures, or by the presence of impurities in the starting materials. acs.org

Common byproducts and the conditions leading to their formation include:

Polyester Formation: Inadequate temperature control can lead to the formation of polyester byproducts. google.com

Dimerization: High catalyst concentrations can sometimes increase the rate of side reactions, including the dimerization of the acrylate monomer.

Ester Impurities: Impurities present in the initial reactants, acrylic acid and isooctanol, can lead to the formation of undesired ester byproducts. For example, if the isooctanol feedstock contains other alcohols, they will also react with acrylic acid to form different acrylate esters. Similarly, impurities like propionic or acetic acid in the acrylic acid feedstock can react with isooctanol to form isooctyl propionate and isooctyl acetate, respectively. acs.org

Ether Formation: Although less common, self-condensation of the alcohol (isooctanol) to form di-isooctyl ether can occur under strong acidic and high-temperature conditions.

Acrylate Self-Metathesis: In processes involving metathesis catalysts, side reactions can include the self-metathesis of the acrylate to form fumarate and maleate products. acs.org

Careful purification of reactants and precise control over reaction parameters are essential to minimize these side reactions and ensure a high-purity final product.

Role of Polymerization Inhibitors (e.g., Hydroquinone, Monomethyl Ether of Hydroquinone)

Advanced Synthetic Methodologies for this compound and Derivatives

Modern manufacturing seeks to streamline processes by combining synthesis and application steps, enhancing efficiency and tailoring polymer properties from the ground up.

Integration of Synthesis and Processing in Polymer Manufacturing

This compound is a valuable monomer used to impart specific properties, such as flexibility and a low glass transition temperature (Tg), to polymers. vulcanchem.com In advanced manufacturing, the synthesis of polymers can be designed to directly incorporate this compound in a controlled manner. This integration is evident in the production of high-solid, low-viscosity acrylic resins and specialized copolymers.

For example, in the synthesis of certain acrylic resins, this compound is used as a "soft monomer" to regulate the final polymer's Tg. google.com The manufacturing process involves the gradual dripping of a mixture of monomers, including this compound, methyl methacrylate, and functional monomers, into a reactor containing a solvent at a specific temperature (e.g., 130-140°C). google.com This solution polymerization method allows for precise control over the polymer's molecular weight and properties by directly integrating the monomers into the growing polymer chains. google.com

Another example is the synthesis of copolymers via microemulsion polymerization. researchgate.net This technique can be used to produce poly(this compound-co-n-octene) nanolatexes. Here, this compound is copolymerized with other monomers in a microemulsion system, leading to the formation of polymer particles on a nanoscale. This method demonstrates the direct processing of the monomer into a structured polymer material with specialized applications. researchgate.net

Automated Synthesis Approaches for Acrylate-Capped Oligomers

The integration of automated synthesis with polymer processing represents a significant advancement in manufacturing tailored polymeric materials. nih.gov A notable application is the automated synthesis of acrylate-capped polyurethane oligomers, which can be directly used in processes like vat photopolymerization 3D printing. acs.orgosti.gov This approach streamlines the production of elastomeric materials with a wide range of thermal and mechanical properties. nih.gov

The synthesis involves a semi-continuous batch process that connects the creation of the polymer with its final processing. osti.gov This method is particularly advantageous for resins with short shelf lives. acs.org The process typically involves the step-growth synthesis of polyurethane (PU) oligomers from diisocyanates and diols. osti.gov To create the acrylate-capped versions, a monofunctional alcohol containing an acrylate group, such as hydroxyethyl acrylate (HEA), is included in the reaction to cap the oligomer chain ends. osti.gov

Optimization of the reaction is critical for controlling the molecular weight and viscosity of the resulting oligomers, ensuring they are suitable for applications like 3D printing. acs.org Key parameters that are adjusted include reactant stoichiometries, catalyst concentration, and reaction temperature. osti.gov For instance, the synthesis of a polyurethane oligomer was achieved by reacting a poly(caprolactone) diol (PCL) and isophorone diisocyanate (IPDI) in an acrylic solvent mixture with a dibutyl tin dilaurate (DBTDL) catalyst. acs.org The use of automation allows for the rapid and systematic alteration of these parameters to build a library of materials with distinct properties. nih.govresearchgate.net

Table 1: Optimization of Automated Polyurethane Oligomer Synthesis

| Entry | Catalyst (mol %) | Temperature (°C) | Molar Mass (Mn, g/mol ) | Dispersity (Đ) | Viscosity (Pa·s) |

| 1 | 1% DBTDL | 50 | 3100 | 1.89 | 1.1 |

| 2 | 0% | 50 | - | - | 0.01 |

| 3 | 1% DBTDL | 25 | 1800 | 1.63 | 0.2 |

Data sourced from studies on automated synthesis of acrylate-capped polyurethane oligomers. acs.orgosti.gov The table demonstrates how reaction conditions influence the molecular weight (Mn), dispersity (Đ), and viscosity of the resulting oligomer. Entry 2 shows that no oligomer was formed without a catalyst. osti.gov

Green Chemistry Approaches in this compound Synthesis

In response to growing environmental concerns and regulations, the chemical industry is increasingly adopting green chemistry principles for the synthesis of compounds like this compound. archivemarketresearch.com These approaches focus on improving the efficiency of manufacturing processes, utilizing sustainable raw materials, and minimizing waste. archivemarketresearch.comepa.gov

One significant green chemistry approach involves creating a closed-loop synthesis system that recycles byproducts and reduces resource consumption. A patented preparation process for this compound exemplifies this by incorporating a water regeneration subsystem and a tail gas treatment subsystem. google.com The process begins with the esterification of acrylic acid and isooctanol using a water-soluble catalyst. google.com

Key features of this greener process include:

Catalyst Recovery: The washing wastewater, containing the catalyst, is treated to recover the catalyst for reuse in subsequent batches. google.com

Waste Gas Treatment: Volatile organic compounds (VOCs) from the reactor and other equipment are captured and treated, preventing their release into the atmosphere. google.com The captured materials can be reused as synthesis raw materials. google.com

This integrated approach not only makes the synthesis of this compound more environmentally friendly but also enhances the economic viability of the process by maximizing raw material utilization. google.com The trend towards sustainability is also driving research into bio-based raw materials for acrylate production. archivemarketresearch.com

Homopolymerization Studies of this compound

This compound is a monomer that readily undergoes homopolymerization, forming poly(this compound), a polymer with applications in adhesives, coatings, and sealants due to its flexibility and resistance to water and oils. ontosight.ai The polymerization process involves the reaction of the double bond in the this compound monomer units to form long polymer chains. smolecule.com

Free radical polymerization is a primary method for synthesizing poly(this compound). ontosight.ai This process is initiated by free radicals and involves the propagation of a growing polymer chain.

The initiation of free radical polymerization of this compound can be achieved through various initiators that generate free radicals. These initiators are crucial for starting the polymerization chain reaction.

Potassium Persulfate (KPS): As a water-soluble initiator, potassium persulfate is often used in emulsion polymerization systems. researchgate.netgoogle.comgoogle.com It decomposes upon heating to form sulfate radical anions, which then initiate the polymerization of the monomer. scielo.br The use of KPS has been documented in the microemulsion polymerization of this compound. researchgate.net

t-Butyl Hydroperoxide (TBHP): Tert-butyl hydroperoxide is another common initiator used in the polymerization of acrylates. googleapis.comchemical-product.com It can be used in redox systems, often in combination with a reducing agent, to initiate polymerization at lower temperatures. mdpi.compaint.org TBHP is utilized in the emulsion polymerization of various acrylates and for curing polyester resins. chemical-product.com It can also be employed to introduce peroxy groups into organic molecules. chemical-product.com

Other initiators for the free radical polymerization of acrylates include azobisisobutyronitrile (AIBN) and benzoyl peroxide.

The propagation rate coefficient (kp) is a critical parameter in polymerization kinetics, representing the rate at which monomer units are added to the growing polymer chain. cmu.edu The determination of accurate kp values is essential for controlling the polymerization process and the final properties of the polymer. researchgate.netmdpi.com

The pulsed-laser polymerization (PLP) technique combined with size-exclusion chromatography (SEC) or matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-ToF-MS) is a standard method for determining kp. cmu.eduresearchgate.netmdpi.com This method involves initiating polymerization with laser pulses and then analyzing the molecular weight distribution of the resulting polymer to calculate kp. cmu.eduresearchgate.net For acrylates, which have faster propagation rates, selecting the appropriate experimental conditions for PLP is crucial to ensure that the laser pulses are the primary chain-starting and stopping events. researchgate.net

Studies have shown that the propagation rate coefficient for acrylates is influenced by the ester side group, with an increase in the size of the ester group generally leading to a higher kp. researchgate.net

Table of Arrhenius Parameters for Propagation Rate Coefficients of Various Acrylates (Experimentally Determined via PLP)

| Monomer | A (L·mol⁻¹·s⁻¹) | Eₐ (kJ·mol⁻¹) |

| Propylheptyl acrylate | 1.05 × 10⁷ | 16.41 |

| Heptadecanyl acrylate | 8.15 × 10⁶ | 14.66 |

Data sourced from experimental studies using high-frequency PLP. researchgate.net

Chain transfer reactions are significant events in the radical polymerization of acrylates, influencing the polymer's molecular weight and architecture. mdpi.comwikipedia.org These reactions involve the transfer of the active radical center from a growing polymer chain to another molecule, such as a monomer, solvent, or another polymer chain (intermolecular), or to a different position on the same polymer chain (intramolecular). mdpi.comwikipedia.org

Intermolecular Chain Transfer: This process can occur between a growing polymer chain and a monomer, solvent, or another polymer chain. wikipedia.orgdrexel.edu It results in the termination of one polymer chain and the initiation of a new one, thereby reducing the average molecular weight of the polymer. wikipedia.org

Intramolecular Chain Transfer (Backbiting): This is a prevalent reaction in acrylate polymerization where the radical at the end of a growing chain abstracts a hydrogen atom from its own backbone. mdpi.comresearchgate.net

Chain transfer to polymer (CTP) is a crucial reaction that leads to the formation of branched polymers. acs.orgacs.org It can occur via both intermolecular and intramolecular pathways. mdpi.com The mechanism involves the abstraction of a hydrogen atom from a polymer backbone by a growing radical chain, creating a new radical site on the polymer backbone (a mid-chain radical). acs.orgacs.org This new radical can then propagate, leading to the formation of a branch. researchgate.net

Computational studies using density functional theory (DFT) have been employed to investigate the mechanisms of CTP reactions in alkyl acrylates. drexel.eduwestlake.edu.cn These studies have indicated that the abstraction of a tertiary hydrogen atom from the polymer backbone is the most favorable mechanism for CTP, as it leads to the formation of a more stable tertiary radical. drexel.eduwestlake.edu.cn The reactivity for CTP is not significantly affected by the type of alkyl acrylate (e.g., methyl, ethyl, or n-butyl acrylate). drexel.edu

Backbiting is a specific and dominant form of intramolecular chain transfer in acrylate polymerization. mdpi.comresearchgate.net The propagating radical typically abstracts a hydrogen atom from the fifth carbon atom back along the chain via a stable six-membered ring transition state. mdpi.comresearchgate.net This process results in the formation of a tertiary mid-chain radical. researchgate.netacs.org

The formation of this mid-chain radical has several consequences for the polymer's properties:

Branching: Subsequent propagation from this tertiary radical site leads to the formation of short-chain branches. researchgate.netacs.org

β-Scission: The mid-chain radical can also undergo β-scission, a reaction that breaks the polymer chain and produces a macromonomer and a new secondary radical. mdpi.comacs.org This becomes more significant at higher temperatures. mdpi.com

Radical Migration: The mid-chain radical can potentially migrate along the polymer chain through a series of hydrogen transfer reactions. mdpi.com This migration can influence the distribution of branch lengths. mdpi.com The extent of radical migration is more pronounced at higher temperatures and lower monomer concentrations. mdpi.com

The prevalence of backbiting and the subsequent reactions of the mid-chain radical significantly influence the final microstructure and rheological properties of the poly(acrylate). mdpi.com

An exploration of the polymerization science surrounding this compound reveals a versatile monomer capable of undergoing various polymerization techniques to produce a wide array of polymeric structures. The specific architecture and properties of the resulting polymers are highly dependent on the chosen polymerization method.

Polymer Structure-property Relationships of Isooctyl Acrylate Polymers

Phase Behavior and Morphology of Copolymers

The self-assembly of block copolymers into distinct nanophases is fundamental to their behavior as thermoplastic elastomers (TPEs). The morphology, or the arrangement of these phases, is dictated by factors like block composition, molecular weight, and thermodynamic selectivity of the environment researchgate.netresearchgate.netsci-hub.seacs.org.

Two-Phase Morphology in Block Copolymers

Block copolymers composed of immiscible blocks, such as poly(methyl methacrylate) (PMMA) and poly(isooctyl acrylate) (PIOA), typically exhibit a two-phase morphology umons.ac.beuliege.be. Atomic Force Microscopy (AFM) is a key technique for visualizing these microdomains, especially given the low electronic contrast between fully acrylic blocks, which hinders traditional methods like Transmission Electron Microscopy (TEM) and Small-Angle X-ray Scattering (SAXS) umons.ac.beuliege.besci-hub.seacs.orguliege.be. In PMMA-b-PIOA-b-PMMA (MIM) triblock copolymers, the PMMA blocks form distinct domains dispersed within the continuous PIOA matrix, or vice versa, depending on the relative block lengths and compositions umons.ac.beuliege.beumons.ac.be. This phase separation is crucial for the development of thermoplastic elastomer properties, where the hard domains act as physical crosslinks uliege.beumons.ac.beuliege.be.

Spherical, Cylindrical, and Lamellar Phase Morphologies

The specific arrangement of these microdomains can manifest as spheres, cylinders, or lamellae. The morphology observed is highly dependent on the volume fraction of each block within the copolymer umons.ac.beresearchgate.netsmolecule.com. For instance, in PMMA-b-PIOA-b-PMMA triblock copolymers, varying the ratio of PMMA to PIOA can lead to the formation of spherical PMMA domains within the PIOA matrix, or cylindrical structures, and potentially lamellar arrangements at specific compositions umons.ac.beuliege.be. The periodicity of these structures, such as the center-to-center distance between spheres, can be quantified using Fourier analysis of AFM data umons.ac.be. The transition between these ordered morphologies and a disordered melt state, known as the order-disorder transition (ODT), is also a critical parameter influencing processability umons.ac.be.

Mechanical Properties of this compound Polymers

The mechanical properties of polymers incorporating this compound are a direct consequence of their molecular structure, architecture, and morphology. These properties are essential for their application as thermoplastic elastomers, adhesives, and coatings.

Tensile Properties and Elastomeric Behavior

This compound polymers, particularly in triblock copolymer configurations like PMMA-b-PIOA-b-PMMA, can exhibit elastomeric behavior. However, studies have indicated that fully acrylic triblock copolymers often possess poorer ultimate tensile properties compared to traditional styrene-diene based thermoplastic elastomers (TPEs) uliege.beumons.ac.beuliege.be. For example, MIM triblock copolymers have demonstrated significantly lower ultimate tensile strength and elongation at break, even with substantial PMMA block lengths uliege.beumons.ac.beuliege.be. This is partly attributed to the nature of the PIOA block, which, compared to polydiene blocks in conventional TPEs, has a much higher molecular weight between chain entanglements (Me), estimated around 60,000 g/mol for PIOA uliege.beumons.ac.beuliege.beuliege.be. This higher Me value leads to a less effective physical crosslinking network. Despite these limitations, research shows that by tuning the molecular weight and architecture, improvements in mechanical strength and elongation can be achieved uliege.betennessee.eduresearchgate.net. For instance, comparing poly(n-butyl acrylate) (PnBA) based triblocks with PIOA-based ones, the former exhibited better mechanical properties due to a lower Me for the PnBA block (28,000 g/mol ) uliege.be.

Influence of Chain Entanglements on Mechanical Performance

Chain entanglements are critical for the mechanical integrity and elastomeric performance of polymers. In TPEs, the entanglement of polymer chains within the soft segment provides physical crosslinking, enhancing tensile strength and elastic recovery sci-hub.seresearchgate.net. Research has shown a direct correlation between the molecular weight between chain entanglements (Me) and the ultimate tensile strength: as Me decreases, tensile strength generally increases researchgate.net. For poly(this compound) blocks, a higher Me (e.g., 60,000 g/mol ) compared to polybutadiene or polyisoprene blocks (Me typically in the range of 1,700-6,100 g/mol ) significantly limits the mechanical performance of the resulting TPEs uliege.beumons.ac.beuliege.beuliege.be. This lack of sufficient chain entanglements in the soft PIOA block is a primary reason for the observed poor ultimate tensile properties in fully acrylic triblock copolymers compared to their styrene-diene counterparts uliege.beumons.ac.beuliege.be.

Impact of Crosslink Density and Chemical Composition on Mechanical Properties

The mechanical properties of acrylate polymers, including those derived from this compound, are profoundly affected by their crosslink density and the chemical composition of the polymer chains. Crosslinking, the formation of covalent bonds between polymer chains, creates a three-dimensional network structure that generally enhances mechanical strength, modulus, and thermal stability while reducing solubility and increasing resistance to creep arcorepoxy.comnih.gov.

The chemical composition, achieved through copolymerization with other monomers, allows for the fine-tuning of mechanical characteristics. For instance, incorporating monomers that increase chain stiffness or introduce specific interactions can enhance properties like hardness and tensile strength. Conversely, monomers that promote chain flexibility or introduce bulky side groups can improve elongation at break and impact resistance nus.edu.sg. Research on similar acrylate systems indicates that the concentration and type of crosslinking agent can also influence mechanical performance; for example, longer-chain crosslinking agents have been shown to increase impact resistance in some methacrylate systems mdpi.com. While direct quantitative data for this compound is limited, it is understood that controlling molecular weight and polymer architecture significantly impacts the mechanical performance of these polymers .

Toughness and Failure Strain of Acrylate Networks

Toughness, defined as the ability of a material to absorb energy and deform plastically before fracturing, and failure strain, the maximum elongation a material can withstand before breaking, are critical mechanical properties for many applications. In acrylate networks, these properties are intricately linked to the network's structure, including crosslink density and the chemical nature of the constituent monomers gatech.edu.

Studies on acrylate networks have established trends where network chemistry has a substantial effect on toughness at low crosslink densities. However, at high crosslink densities, the impact of chemical composition on toughness becomes less pronounced, with the crosslink density itself being the primary determinant gatech.edu. The failure strain of acrylate networks is also sensitive to these structural parameters. For example, some acrylic resins based on similar long-chain alkyl acrylates, such as 2-octyl acrylate, have demonstrated high elongation at break (e.g., 610% at -20°C), indicating significant flexibility and energy absorption capabilities google.com. This flexibility contributes to the material's toughness and its ability to withstand deformation before failure. The characteristic ratio of mono-functional (meth)acrylates, which describes chain stiffness, has been found to be less effective in predicting thermoset toughness compared to its predictive power for thermoplastics gatech.edu.

Rheological Properties of this compound Polymers

The rheological properties of polymers, which describe their flow and deformation behavior under stress, are crucial for processing and application performance. Poly(this compound) and its copolymers exhibit viscoelastic behavior characteristic of polymers. Studies on related acrylate copolymers, such as poly(methyl methacrylate)-block-poly(this compound) (PMMA-b-PIOA), have investigated their rheological properties, including viscosity researchgate.net.

Generally, acrylate polymers, including those with long alkyl side chains like this compound, tend to display shear-thinning behavior. This means their viscosity decreases as the shear rate increases biotechrep.irmdpi.comrsc.org. This behavior is attributed to the alignment of polymer chains or disentanglement under shear. The rheological properties, such as storage modulus (G') and loss modulus (G''), are also influenced by factors like frequency and temperature biotechrep.ir. For instance, G' and G'' typically increase with increasing frequency, indicating greater elastic response at higher frequencies. Temperature also plays a significant role, with viscosity generally decreasing as temperature increases due to increased molecular mobility biotechrep.irmdpi.com. The molecular weight and degree of branching of the polymer chains also significantly influence these rheological characteristics rsc.org.

Thermal Properties of this compound Polymers

Glass Transition Temperature (Tg) and its Control in Copolymers

The glass transition temperature (Tg) is a fundamental thermal property representing the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For poly(this compound) homopolymers, the Tg is reported to be approximately -50°C uliege.be, and generally below -20°C google.com. This low Tg is characteristic of polymers with long, flexible alkyl side chains, which increase free volume and facilitate chain segment mobility even at low temperatures.

Table 1: Glass Transition Temperatures (Tg) of this compound and Related Polymers

| Polymer/Copolymer System | Glass Transition Temperature (Tg) | Reference |

| Poly(this compound) homopolymer | ~ -50 °C | uliege.be |

| Poly(this compound) homopolymer | < -20 °C | google.com |

| Poly(2-octyl acrylate) based polymers (general) | -40 °C to +40 °C | google.com |

| Poly(methyl methacrylate)-b-poly(this compound)-b-PMMA | Phase separated (PIOA block Tg < PnBA block Tg) | umons.ac.be |

Thermal Stability of this compound Polymers

The thermal stability of polymers refers to their resistance to decomposition when subjected to elevated temperatures. Thermogravimetric analysis (TGA) is a common technique used to assess this property. For poly(this compound) and related acrylate polymers, thermal degradation typically involves the breakdown of the polymer backbone and side chains.

Degradation Pathways of this compound Monomer

The this compound monomer can degrade through several mechanisms when exposed to environmental stressors.

Exposure of this compound monomer to elevated temperatures can lead to its decomposition. ilo.org The substance may undergo hazardous, exothermic polymerization upon heating. ilo.orgparchem.com Decomposition from heat produces acrid fumes, which can include hazardous organic compounds such as acrylic acid, acrolein, and carbon oxides. ilo.orgparchem.com Optimizing industrial reaction conditions is crucial, as elevated temperatures, while reducing reaction time, increase the risk of thermal decomposition of the acrylate groups.

Ultraviolet (UV) radiation possesses significant energy that can induce the cleavage of chemical bonds in organic molecules. researchgate.net This energy is a primary factor in the structural and chemical deterioration of polymeric materials. researchgate.net While UV light is commonly used to initiate the polymerization of acrylate monomers to form coatings and adhesives, this same energy can also lead to their degradation. pcimag.commdpi.com However, there is limited specific data in the existing literature detailing the precise mechanisms and intermediate metabolites of UV-induced degradation pathways for this compound monomer in environmental systems.

In the atmosphere, this compound is expected to be rapidly oxidized. psu.edu The primary degradation pathway involves reactions with photochemically produced hydroxyl radicals (•OH) and, to a lesser extent, ozone (O₃). epa.gov For the structural analogue isodecyl acrylate, the estimated atmospheric half-life for reaction with hydroxyl radicals is moderate, while the reaction with ozone is slower. epa.gov This suggests that airborne this compound will be degraded through these oxidative processes. psu.eduepa.gov

Table 1: Estimated Atmospheric Oxidation Half-Life for this compound Analogue Data based on the analogue isodecyl acrylate.

| Oxidant | Estimated Half-Life |

| Hydroxyl Radicals (•OH) | 5.8 hours |

| Ozone (O₃) | 6.5 days |

| Source: epa.gov |

The stability of this compound in water is dependent on the pH of the environment. Acrylate esters can undergo hydrolysis, breaking down into an alcohol and acrylic acid. Data for isodecyl acrylate, a close structural analogue, shows it is hydrolytically unstable under acidic (pH 1.2) and alkaline (pH 9) conditions but is stable at neutral and slightly acidic pH levels (pH 4 and 7). arkema.com The hydrolysis of this compound is expected to follow a similar pattern, yielding isooctyl alcohol and acrylic acid as the primary degradation products. arkema.com Bioconcentration is considered unlikely due to its potential for rapid hydrolysis in vivo. psu.edu

Table 2: Hydrolytic Stability of this compound Analogue Data based on the analogue isodecyl acrylate.

| pH Level | Stability | Hydrolysis Products |

| 1.2 (Acidic) | Unstable | Isooctyl Alcohol, Acrylic Acid |

| 4 (Slightly Acidic) | Stable | - |

| 7 (Neutral) | Stable | - |

| 9 (Alkaline) | Unstable | Isooctyl Alcohol, Acrylic Acid |

| Source: arkema.com |

Atmospheric Oxidation

Polymer Degradation Mechanisms of Poly(this compound)

The degradation of the polymer, poly(this compound), is a complex process that differs from the monomer and is critical to the material's durability and environmental fate.

The thermal degradation of poly-n-alkyl acrylates, including poly(this compound), is a complex, multi-stage process involving several simultaneous reactions. uva.nl Studies have identified two primary degradation mechanisms: random main-chain scission and non-radical side-chain reactions. uva.nlresearchgate.net

Random Main-Chain Scission : This pathway involves the random breaking of the polymer backbone. It results in depolymerization and the formation of lower molecular weight fragments, including the original monomer, as well as dimers and trimers. researchgate.net

Side-Chain Reactions : This pathway involves the decomposition of the alkyl ester side group. For poly-n-alkyl acrylates, this typically occurs through a non-radical reaction involving a six-membered ring transition state. researchgate.net The most abundant degradation products from this process are the corresponding olefin (e.g., isooctene), alcohol (e.g., isooctyl alcohol), and aldehyde. researchgate.net The elimination of the alkene leaves an acrylic acid unit within the polymer chain. researchgate.net

The degradation process is also influenced by the surrounding atmosphere. In the presence of oxygen, thermal degradation can proceed through peroxide formation and radical reactions with oxygen, leading to depolymerization and the formation of alcohols and carbon dioxide. mdpi.com In an inert (oxygen-free) atmosphere, degradation tends to occur through rearrangements that lead to decarboxylation and the formation of monomers and alcohols. mdpi.com

Table 3: Summary of Thermal Degradation Pathways for Poly(this compound)

| Degradation Pathway | Key Process | Primary Degradation Products |

| Main-Chain Scission | Random cleavage of the polymer backbone. | This compound (monomer), Dimer, Trimer |

| Side-Chain Reaction | Decomposition of the isooctyl ester group via a six-membered ring transition state. | Isooctene, Isooctyl alcohol, Aldehydes |

| Source: uva.nlresearchgate.net |

Influence of Oxygen on Degradation Rate

Thermal Stability of Copolymers

Copolymers that incorporate this compound or similar monomers are designed to achieve specific properties, including thermal stability. For instance, acrylic copolymers can be developed to have high heat resistance, with a glass transition temperature (Tg) ranging from 115°C to 140°C. google.com The thermal degradation of copolymers based on alkyl methacrylates primarily proceeds through random main-chain scission, yielding the constituent monomers as the main products. akjournals.com The thermal stability of such copolymers can be influenced by the composition; for example, increasing the content of isobornyl acrylate (IBOA) in a copolymer with 2-ethylhexyl acrylate (2-EHA) leads to higher thermal stability. researchgate.net The degradation of these copolymers can occur in multiple stages, corresponding to the breakdown of different components, such as the isobornylene group at lower temperatures followed by the carbon backbone at higher temperatures. researchgate.net

Environmental Fate and Pathways

This compound is considered readily biodegradable. psu.eduscipoly.comparchem.com When released into the environment, its primary fate is influenced by its physical and chemical properties. Due to its very low solubility in water and rapid aerobic biodegradation, significant bioconcentration in aquatic organisms is unlikely. psu.eduilo.org In the atmosphere, the compound is expected to be rapidly oxidized. psu.edu

Industrial and consumer products, such as adhesive tapes, may contain trace amounts of unreacted this compound monomer (typically less than 0.1%). psu.edu Disposal of these products may lead to the monomer reaching landfills. psu.edu Waste monomer from industrial processes is typically disposed of via incineration in hazardous waste incinerators, with no intentional discharge to water. psu.edu While the monomer itself is toxic to aquatic organisms, its rapid biodegradation mitigates long-term environmental risk. psu.eduilo.orgarkema.comnih.gov The degradation of the polymer in the environment is a much slower process, proceeding through photodegradation, hydrolysis, and eventually biodegradation, where it is broken down into smaller fragments and eventually consumed by microorganisms. nih.gov

Interactive Data Tables

Table 1: Degradation Mechanisms of Poly(this compound) Explore the different ways the polymer breaks down under thermal stress.

| Degradation Mechanism | Description | Key Products | Influencing Factors |

|---|---|---|---|

| Random Main-Chain Scission | Random breaking of the polymer backbone. zut.edu.pl | Dimers, Trimers, Saturated Diesters. uva.nlresearchgate.net | Temperature, Alkyl Chain Length. uva.nl |

| Side-Chain Reactions | Non-radical reactions involving the ester side group. uva.nl | Alkenes, Alcohols, Aldehydes. researchgate.net | Pyrolysis Temperature. uva.nl |

| Monomer Reversion (Depolymerization) | "Unzipping" of the polymer to release monomer units. zut.edu.pl | This compound Monomer. zut.edu.pl | Polymerization Method (e.g., RAFT), Temperature. nih.gov |

Table 2: Environmental Fate of this compound Understand the behavior and pathways of this compound in the environment.

| Environmental Compartment | Fate/Pathway | Key Characteristics | Source |

|---|---|---|---|

| Water | Rapid Biodegradation | Very low water solubility, unlikely to bioconcentrate. psu.eduilo.org | Industrial/Consumer Products. psu.edu |

| Atmosphere | Rapid Oxidation | Airborne emissions are expected to break down quickly. psu.edu | Processing Operations. psu.edu |

| Soil/Landfill | Biodegradation | Expected to biodegrade in soil and sediments. arkema.com | Disposal of consumer products containing trace monomer. psu.edu |

Analytical Methodologies for Isooctyl Acrylate and Its Derivatives

Spectroscopic Methods

Spectroscopic techniques are fundamental for elucidating the molecular structure and confirming the identity of isooctyl acrylate.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Confirmation

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying functional groups within a molecule by analyzing the absorption of infrared radiation, which causes molecular vibrations pressbooks.pub. For this compound, FT-IR can confirm the presence of the acrylate ester functionality and the branched alkyl chain.

The characteristic absorption bands for this compound are expected to include:

C=O stretching vibration: A strong absorption band typically appears in the region of 1700-1730 cm⁻¹ spectroscopyonline.com. This is indicative of the ester carbonyl group.

C=C stretching vibration: The double bond of the acrylate group usually exhibits a band around 1630-1640 cm⁻¹ spectroscopyonline.com.

C-O stretching vibrations: Strong bands associated with the ester linkage are observed in the fingerprint region, typically around 1100-1200 cm⁻¹ spectroscopyonline.com.

C-H stretching vibrations: The saturated aliphatic isooctyl chain will show characteristic C-H stretching bands in the region of 2850-3000 cm⁻¹ acs.org.

Table 7.2.1: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |

| Ester Carbonyl (C=O) | Stretching | 1700 - 1730 | spectroscopyonline.com |

| Acrylate Vinyl (C=C) | Stretching | 1630 - 1640 | spectroscopyonline.com |

| Ester C-O | Asymmetric Stretching | 1200 - 1150 | spectroscopyonline.com |

| Ester O-C | Symmetric Stretching | 1150 - 1050 | spectroscopyonline.com |

| Alkyl C-H (CH₂, CH₃) | Stretching (Aliphatic) | 2850 - 3000 | acs.org |

These specific absorption patterns allow for the confirmation of the ester and alkene functionalities inherent to the this compound structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR, provides detailed information about the hydrogen atoms in a molecule, revealing their chemical environment and connectivity. For this compound (C₁₁H₂₀O₂), ¹H-NMR can confirm the presence and arrangement of the vinyl protons, the methylene protons adjacent to the ester oxygen, and the various protons of the branched isooctyl chain.

Based on the structure and data from similar acrylates chemicalbook.com, the ¹H-NMR spectrum of this compound is expected to show:

Vinylic Protons: Two distinct signals for the =CH₂ group and one for the =CH- proton of the acrylate double bond, typically resonating in the downfield region of 5.8 to 6.4 ppm ucl.ac.ukopenstax.org. For instance, in isobutyl acrylate, signals were observed around 6.375 ppm, 6.145 ppm, and 5.817 ppm chemicalbook.com.

Methylene Protons α to Ester Oxygen: The -O-CH₂- group protons are deshielded by the adjacent oxygen atom and ester carbonyl, appearing in the range of 3.9 to 4.2 ppm ucl.ac.ukopenstax.org. Isobutyl acrylate showed a signal at approximately 3.946 ppm for this group chemicalbook.com.

Isooctyl Chain Protons: A complex set of signals in the aliphatic region (0.7-2.0 ppm) corresponding to the various CH, CH₂, and CH₃ protons of the branched 6-methylheptyl group chemicalbook.comucl.ac.ukopenstax.org. The branching pattern will influence the specific chemical shifts and splitting patterns observed for these protons.

Table 7.2.2: Expected ¹H-NMR Chemical Shifts for this compound

| Proton Type | Structural Feature | Expected Chemical Shift (δ, ppm) | Reference |

| Vinylic Protons (geminal) | =CH₂ | 5.8 - 6.4 | chemicalbook.comucl.ac.ukopenstax.org |

| Vinylic Proton | =CH- | 5.8 - 6.4 | chemicalbook.comucl.ac.ukopenstax.org |

| Methylene Protons | -O-CH₂- | 3.9 - 4.2 | chemicalbook.comucl.ac.ukopenstax.org |

| Aliphatic Protons | CH, CH₂, CH₃ (Isooctyl) | 0.7 - 2.0 | chemicalbook.comucl.ac.ukopenstax.org |

NMR spectroscopy is invaluable for confirming the structure, assessing purity, and identifying any isomeric impurities or residual starting materials.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation patterns of a compound savemyexams.com. For this compound, MS can confirm its molecular formula and weight, and its fragmentation pattern can offer further structural insights.

This compound has a molecular formula of C₁₁H₂₀O₂ and a molecular weight of approximately 184.27 g/mol smolecule.comscbt.comchemsrc.com. In electron ionization (EI) MS, the molecule is bombarded with electrons, leading to ionization and fragmentation. The molecular ion peak (M⁺) at m/z 184 would be expected, though its intensity can vary. Fragmentation typically occurs through cleavage of bonds, particularly adjacent to functional groups. For esters, common fragmentation pathways include alpha-cleavage (cleavage of the bond between the carbonyl carbon and the alpha-carbon of the alkyl chain) and cleavage of the ester bond, leading to fragments related to the acid moiety and the alcohol moiety libretexts.org.

Pyrolysis-Mass Spectrometry (Py-MS)

Pyrolysis-Mass Spectrometry (Py-MS), often coupled with Gas Chromatography (Py-GC/MS), is an analytical method where a sample is rapidly heated (pyrolyzed) in an inert atmosphere, causing it to decompose into smaller, volatile fragments. These fragments are then analyzed by GC-MS measurlabs.com. This technique is particularly useful for characterizing polymers and complex mixtures that are not easily analyzed by direct MS or other chromatographic methods.

For acrylic monomers and polymers, Py-MS can identify characteristic degradation products. Studies on acrylic acid polymers and copolymers have shown that pyrolysis can yield monomers, alkenes, and alcohols corresponding to the alkyl side chains researchgate.net. For this compound, Py-MS analysis would likely produce fragments related to the acrylate moiety and the isooctyl group, such as isooctene and isooctanol, in addition to the monomer itself if it undergoes depolymerization rather than fragmentation researchgate.net. This method is valuable for understanding the thermal decomposition pathways and identifying components in complex polymer systems.

Thermal Analysis Techniques

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), are employed to assess the thermal stability and decomposition behavior of materials.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time under controlled atmospheric conditions openaccessjournals.comnetzsch.com. This technique is essential for determining the thermal stability of this compound, its decomposition onset temperature, and the stages of its thermal degradation.

Polymers containing acrylate ester groups generally exhibit good thermal stability up to moderate temperatures, with decomposition occurring at elevated temperatures. For example, poly(2-ethylhexyl acrylate) (P2EHA), a structurally similar acrylate, shows thermal stabilization up to approximately 250 °C, with significant degradation occurring between 150-370 °C and a second degradation phase between 400-450 °C nih.gov. While specific TGA data for this compound monomer might be less commonly reported than for its polymers, it is expected to exhibit similar thermal behavior, with decomposition likely occurring at temperatures above 200 °C. The exact decomposition profile is influenced by factors such as the heating rate, atmosphere, and sample purity.

Table 7.3.1: Representative Thermal Decomposition Data for Acrylate Polymers

| Material / Polymer Type | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) | Atmosphere | Reference |

| Poly(2-ethylhexyl acrylate) (P2EHA) | ~150-250 (shoulder) | ~318 (peak 1), ~400-450 (peak 2) | N₂ | nih.gov |

| Poly(N-isopropylacrylamide) (PNIPA) | ~300 | ~395-425 | N₂ | mdpi.com |

Note: Data for P2EHA is presented as representative of similar acrylate structures, as specific monomer TGA data is less commonly detailed in general literature.

TGA data is critical for establishing processing limits and understanding the long-term stability of materials derived from this compound.

Compound Name Table

| Common Name | IUPAC Name | CAS Number | Molecular Formula |

| This compound | 6-methylheptyl prop-2-enoate | 29590-42-9 | C₁₁H₂₀O₂ |

| Isobutyl acrylate | Isobutyl prop-2-enoate | 106-63-8 | C₇H₁₂O₂ |

| 2-Ethylhexyl acrylate (2-EHA) | 2-ethylhexyl prop-2-enoate | 103-11-7 | C₁₁H₂₀O₂ |

| Acrylic acid | Prop-2-enoic acid | 79-10-7 | C₃H₄O₂ |

| Polymethyl methacrylate (PMMA) | Poly(methyl 2-methylprop-2-enoate) | 9003-71-8 | (C₅H₈O₂)n |

| Polyethyl methacrylate (PEMA) | Poly(ethyl 2-methylprop-2-enoate) | 9003-67-2 | (C₆H₁₀O₂)n |

| Poly(2-ethylhexyl acrylate) (P2EHA) | Poly(2-ethylhexyl prop-2-enoate) | 26405-63-0 | (C₁₁H₂₀O₂)n |

| Poly(N-isopropylacrylamide) (PNIPA) | Poly(N-isopropyl-2-propenamide) | 26124-27-6 | (C₆H₁₁NO)n |

Applications of Isooctyl Acrylate in Academic Research

Adhesives Research

Isooctyl acrylate plays a significant role in the development of advanced adhesive formulations, particularly in the field of pressure-sensitive adhesives (PSAs). Its contribution is primarily related to imparting tack and flexibility, which are crucial for PSA performance.

In the realm of pressure-sensitive adhesives, this compound is recognized as a "soft" base monomer, essential for conferring the inherent tackiness characteristic of PSAs pstc.orgspecialchem.com. Research indicates that the incorporation of monomers like this compound can enhance adhesion to low-surface-energy substrates. Studies involving modified acrylic PSAs have demonstrated improvements in peel strength and loop tack; for example, specific modifications have resulted in 24-hour peel strengths of 4.88 N/25 mm and loop tack values of 8.14 N/25 mm at 20 °C mdpi.comnih.gov. While specific quantitative data isolating the sole impact of this compound on these properties in comparative studies is limited, its role alongside similar monomers like 2-ethylhexyl acrylate suggests it contributes to a favorable balance of adhesive properties usm.my. Furthermore, the branched structure of this compound may influence polymerization kinetics compared to linear analogs, potentially affecting the final polymer architecture and properties .

Pressure-Sensitive Adhesives with Improved Properties

Coatings Research

The unique properties of this compound make it a valuable component in various coating formulations, contributing to enhanced performance and enabling the development of more environmentally conscious products.

This compound serves as a reactive diluent in UV-curable coatings and inks, aiding in viscosity reduction and participating in the curing process ontosight.ai. In polyurethane acrylate (PUA) coatings, which are known for their excellent performance, quick curing, and environmental advantages, this compound and its derivatives can be incorporated to improve specific properties mdpi.comresearcher.liferesearchgate.net. For instance, modifiers containing isooctyl groups, such as trivinylisooctyl polyhedral oligomeric silsesquioxane (TVi⁷iso–POSS), have been shown to enhance the thermal stability, hardness, flexibility, impact resistance, and adhesion of UV-cured PUA coatings mdpi.comresearchgate.net. Brittle epoxy acrylates, a common class of UV-curable resins, are often formulated with flexible diluents like this compound to achieve a better balance of hardness and flexibility in the cured film tetrawill.com.

The growing emphasis on sustainability and reduced environmental impact in the coatings industry has spurred research into eco-friendly formulations, where this compound finds application marketresearch.comarchivemarketresearch.com. The development of coatings with lower volatile organic compound (VOC) content and improved environmental profiles is a key trend, and this compound contributes to these efforts archivemarketresearch.com. Its use in formulations that comply with stringent environmental standards is recognized, positioning it as a component in the development of greener coating solutions marketresearch.com.

UV-Cured Polyurethane Acrylate Coatings

Polymer Synthesis and Material Science

This compound is a versatile monomer utilized in academic research for the synthesis of a wide array of polymers and advanced materials, enabling the exploration of novel properties and functionalities.